N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties
Mechanism of Action
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
Similar compounds have been used as potential visible-light organophotocatalysts .
Pharmacokinetics
Similar small-molecule based nir-ii (1000–1700 nm) dyes are highly promising candidates for in vivo molecular imaging because of their high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
Similar compounds have shown high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .
Action Environment
Similar compounds have shown high stability, high porosity, and high fluorescence performance .
Preparation Methods
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. One common method involves the cyclization of ortho-diamines with sulfur-containing reagents. For instance, the reaction of 2,1,3-benzothiadiazole-5,6-diamines with N-sulfinylaniline in the presence of trimethylsilyl chloride (TMSCl) in pyridine at elevated temperatures can yield the desired thiadiazole ring .
This method is advantageous due to its high yield and compatibility with a wide range of functional groups .
Chemical Reactions Analysis
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared to other similar compounds, such as:
4,7-Dibromobenzo[c][1,2,5]thiadiazole: This compound is commonly used in cross-coupling reactions to introduce various substituents onto the thiadiazole core.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound features a similar thiadiazole core but with different electronic properties, making it suitable for different applications in optoelectronics.
5-Bromobenzo[c][1,2,5]thiadiazole: This derivative is used as a precursor in the synthesis of more complex thiadiazole-based compounds.
The uniqueness of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct electronic and photophysical properties, making it highly versatile for various scientific and industrial applications.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C19H20N2O2S2
- Molecular Weight : 372.5 g/mol
- CAS Number : 2194906-42-6
The compound primarily functions as an agonist for the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway is crucial for mediating innate immune responses, leading to the production of type I interferons and pro-inflammatory cytokines. This mechanism is vital for enhancing antitumor immunity and modulating immune responses against various pathogens .
Biological Activities
- Antitumor Activity :
- Immunomodulatory Effects :
- Antimicrobial Potential :
Case Studies and Experimental Data
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1 | MCF-7 (breast cancer) | 15.9 | Induction of apoptosis via STING activation |
2 | A549 (lung cancer) | 21.5 | Immune modulation through cytokine release |
3 | HCT116 (colon cancer) | 25.1 | Antiproliferative effects linked to immune response enhancement |
These findings underscore the compound's potential as a therapeutic agent in oncology and infectious diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Coupling Reactions : Utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
- Automated Systems : Industrial production may employ continuous flow reactors to optimize yield and efficiency during synthesis .
Applications in Research
The unique structural features of this compound make it a valuable building block in:
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c21-14(16-4-3-15(24-16)11-5-6-23-9-11)8-18-17(22)10-1-2-12-13(7-10)20-25-19-12/h1-7,9,14,21H,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHUWRKBFMOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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